molecular formula C17H26N2O3S B5881055 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B5881055
M. Wt: 338.5 g/mol
InChI Key: JLWLUXDITUUWQP-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by a piperazine ring substituted with a cyclohexyl group and a 4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced via nucleophilic substitution, where cyclohexyl halides react with the piperazine ring.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds and strong bases like sodium hydride.

Major Products

    Oxidation: 1-cyclohexyl-4-[(4-hydroxyphenyl)sulfonyl]piperazine.

    Reduction: 1-cyclohexyl-4-[(4-methoxyphenyl)thio]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially modulating their activity. The cyclohexyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-4-[(4-hydroxyphenyl)sulfonyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine: Contains a methyl group instead of a methoxy group.

    1-cyclohexyl-4-[(4-chlorophenyl)sulfonyl]piperazine: Features a chlorine atom in place of the methoxy group.

Uniqueness

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-22-16-7-9-17(10-8-16)23(20,21)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWLUXDITUUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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